1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate
Overview
Description
1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C15H19Cl2NO5 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0640281 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-D, are widely studied for their environmental impact and mechanisms of action. These studies offer insights into the behavior of chlorophenols in natural settings and their potential effects on ecosystems. For instance, sorption experiments have elucidated the interactions between 2,4-dichlorophenoxyacetic acid (2,4-D) and soil components, revealing the influence of soil properties on the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Oxalates in Energy Storage
Transition metal oxalates have been investigated for their potential in energy storage applications. These compounds exhibit promising characteristics for use in devices like lithium-ion batteries and supercapacitors. Research on transition metal oxalates underscores their versatility and capacity to contribute to sustainable energy solutions (Yeoh, Armer, & Lowe, 2018).
Organic Acids in Plant-Soil Interactions
The role of organic acids, including oxalates, in the rhizosphere, highlights their significance in nutrient acquisition, metal detoxification, and interactions with soil microbiota. Studies on organic acid release by plants and their fate in soil environments provide valuable insights into plant-soil interactions and the potential for agricultural optimization (Jones, 1998).
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C2H2O4/c14-12-5-4-11(10-13(12)15)17-9-3-8-16-6-1-2-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVASVRCRIFPNLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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